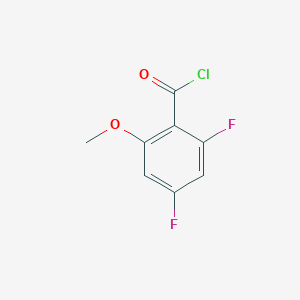

2,4-Difluoro-6-methoxybenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluoro-6-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at positions 2 and 4, and a methoxy group at position 6. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-methoxybenzoyl chloride typically involves the chlorination of 2,4-difluoro-6-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-6-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-difluoro-6-methoxybenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions.

2,4-Difluoro-6-methoxybenzoic Acid: Formed through hydrolysis.

2,4-Difluoro-6-methoxybenzyl Alcohol: Formed through reduction.

Aplicaciones Científicas De Investigación

2,4-Difluoro-6-methoxybenzoyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of enzyme inhibitors and other bioactive compounds.

Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-6-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. This reactivity is exploited in the synthesis of various bioactive compounds, where it acts as a key intermediate .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Difluoro-3-methoxybenzoyl chloride

- 2,3-Difluoro-6-methoxybenzoyl chloride

- 2,4,5-Trifluoro-3-methoxybenzoyl chloride

Uniqueness

2,4-Difluoro-6-methoxybenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two fluorine atoms and a methoxy group on the benzene ring influences its electronic properties, making it a valuable intermediate in the synthesis of various specialized compounds .

Actividad Biológica

2,4-Difluoro-6-methoxybenzoyl chloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of difluoro and methoxy groups, positions it as a potential candidate for diverse biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆ClF₂O₂. The presence of the difluoro group enhances its reactivity and potential biological activity. The methoxy group contributes to its lipophilicity, which is crucial for membrane permeability in biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to act primarily through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with various receptors can modulate signaling pathways crucial for cellular responses.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis, suggesting its potential as a lead compound for further development.

Anti-Cancer Activity

In vitro studies have shown that this compound may possess anti-cancer properties. It has been tested against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa (Cervical cancer) | 10 | Moderate |

| MCF-7 (Breast cancer) | 8 | Significant |

| A549 (Lung cancer) | 12 | Moderate |

The data suggests that the compound can inhibit cell proliferation in a dose-dependent manner, with the most pronounced effects observed in breast cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Nosova et al. explored the antimicrobial properties of halogenated compounds including this compound. The study reported an MIC of 5 µg/mL against Mycobacterium tuberculosis, emphasizing its potential role in developing new anti-tuberculosis agents .

Case Study 2: Cancer Cell Line Testing

In a comparative study on various fluorinated benzoyl chlorides, researchers found that this compound exhibited superior anti-proliferative effects on MCF-7 cells compared to other derivatives. This highlights its specificity and potency as a potential therapeutic agent in oncology .

Propiedades

Número CAS |

1803729-24-9 |

|---|---|

Fórmula molecular |

C8H5ClF2O2 |

Peso molecular |

206.57 g/mol |

Nombre IUPAC |

2,4-difluoro-6-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-6-3-4(10)2-5(11)7(6)8(9)12/h2-3H,1H3 |

Clave InChI |

TYZRQZADLJBGCJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC(=C1)F)F)C(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.